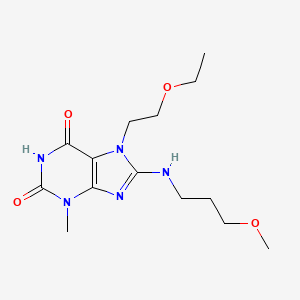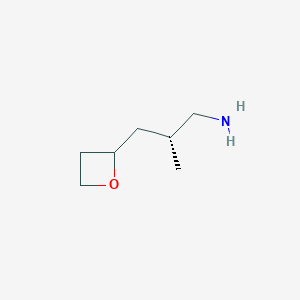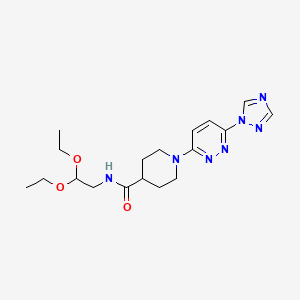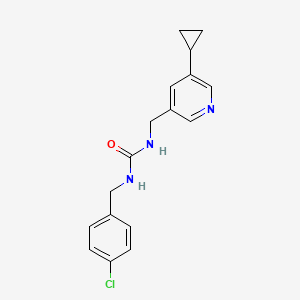
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound related to purine derivatives, known for various biological activities. The compound's structure is derived from the purine moiety, a fundamental component of nucleic acids.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical processes. For example, Nicolaides et al. (1993) describe the synthesis of related compounds through reactions involving methylaromatics and benzyl derivatives to yield oxazolocoumarins (Nicolaides et al., 1993).
Molecular Structure Analysis
The molecular structure analysis typically involves X-ray crystallography and spectroscopic methods. For instance, Shukla et al. (2020) performed a detailed analysis of intermolecular interactions in a similar xanthine derivative, providing insights into the molecule's crystal packing and stabilization (Shukla et al., 2020).
Wissenschaftliche Forschungsanwendungen
Methylated Purines in Urinary Stones
Methylated purines, closely related to the chemical structure , have been identified as admixtures in uric acid stones. A study measured the content of methylated purines in urinary calculi, revealing that purines in stones represent a substitutional solid solution with uric acid as the solvent. This suggests that dietary and drug components, including methylxanthines and potentially other purine derivatives, may influence the pathogenesis of urolithiasis. This research highlights the significance of methylated purines in medical conditions like kidney stones and their potential role in disease mechanisms and treatment strategies (Safranow & Machoy, 2005).
Endocrine Disrupting Nonylphenols
Although not directly related to the compound , the study of nonylphenols in food underscores the importance of understanding the environmental presence and impact of chemical compounds with endocrine-disrupting activities. This research illuminates the ubiquitous nature of certain chemicals in the environment and their potential for bioaccumulation and effects on human health, underscoring the need for further investigation into similar compounds, including purine derivatives (Guenther et al., 2002).
Drug Interaction and Pharmacodynamics
Studies on the interaction of aminophylline and salbutamol provide insight into the pharmacodynamics and potential drug interactions of purine derivatives. The synergistic effects of bronchodilators in COPD treatment highlight the complexity of drug interactions and the importance of monitoring for adverse effects. This area of research is crucial for the development of safe and effective therapeutic regimens, especially for compounds with similar pharmacological profiles (Meena, 2019).
Purine Analogs in Antiviral Therapy
The use of purine analogs, such as 2',3'-dideoxyinosine (ddI) in the treatment of HIV/AIDS, exemplifies the therapeutic potential of purine derivatives in antiviral therapy. This research demonstrates the efficacy of purine analogs in suppressing viral replication and improving patient outcomes, highlighting the potential for similar compounds to be developed for the treatment of viral infections (Lambert et al., 1990).
Eigenschaften
IUPAC Name |
7-(2-ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-4-23-9-7-19-10-11(18(2)14(21)17-12(10)20)16-13(19)15-6-5-8-22-3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGKICPGFIJZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)


![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)



